2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide
Description
2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic acetamide derivative featuring a pyridine core substituted with a cyano group at position 3 and a methyl group at position 4. The sulfanyl (-S-) bridge connects the pyridine ring to the acetamide moiety, which is further substituted with a 4-phenylbutan-2-yl group. Its design aligns with trends in medicinal chemistry where heterocyclic scaffolds (e.g., pyridine) and sulfanyl linkages are leveraged to enhance binding affinity and metabolic stability .
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-14(8-10-16-6-4-3-5-7-16)21-18(23)13-24-19-17(12-20)11-9-15(2)22-19/h3-7,9,11,14H,8,10,13H2,1-2H3,(H,21,23) |
InChI Key |
YLTLLZDNPGIHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyano group: This is often done via nucleophilic substitution reactions.
Attachment of the sulfanyl group: This step may involve thiolation reactions using thiolating agents.
Formation of the acetamide moiety: This is typically achieved through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring are likely involved in binding interactions, while the sulfanyl group may participate in redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide derivatives with structural variations influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on pyridine and phenylbutan-2-yl contributions. †Predicted from thienopyrimidine hydrophobicity. ‡Calculated using fragment-based methods.
Key Observations
Structural Diversity: The target compound employs a pyridine-sulfanyl-acetamide scaffold, distinct from analogs like 8t and 8w (), which incorporate indole-oxadiazole moieties. These heterocycles may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Bioactivity Trends: Compounds with bulkier substituents (e.g., 8t) show moderate enzyme inhibition (e.g., LOX), suggesting that electron-withdrawing groups (chloro) and rigid heterocycles (oxadiazole) may enhance target engagement . The target compound lacks reported bioactivity data, but its pyridine core aligns with known kinase inhibitors, hinting at possible kinase-modulating properties .
Physicochemical Properties :
- The target compound ’s molecular weight (~350-400 g/mol) falls within the acceptable range for oral bioavailability, similar to 8w (379 g/mol). However, higher logP values (e.g., 4.188 for Y030-6107) may correlate with increased membrane permeability but reduced solubility .
Biological Activity
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 339.5 g/mol. Its structure features a pyridine ring, a cyano group, and a sulfanyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.5 g/mol |
| CAS Number | 1356830-97-1 |
The biological activity of this compound is thought to involve multiple pathways:
1. Interaction with Enzymatic Pathways:
Research indicates that the compound may influence pathways such as caspase-1/NF-κB, which are crucial in inflammatory responses. For instance, similar compounds have been shown to downregulate Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in allergic reactions and inflammation .
2. Modulation of Cellular Processes:
The compound's ability to adopt different conformations (syn or anti) may affect its interaction with biological macromolecules, enhancing its efficacy as a pharmacophore in drug design.
Anticonvulsant Activity
Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure activity through modulation of neuronal voltage-sensitive sodium channels .
Anti-inflammatory Effects
The compound's structural elements allow it to interact with inflammatory pathways. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Study 1: Anticonvulsant Screening
In a pharmacological study, various derivatives were screened for their anticonvulsant activity using the maximal electroshock (MES) test. Compounds structurally related to 2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide showed significant protective effects against seizures at specific dosages .
Study 2: Inhibition of TSLP Production
A related compound was tested on human mast cell lines (HMC-1), showing that it could significantly reduce TSLP production by up to 87% at a concentration of 1μM. This effect was attributed to the compound's ability to downregulate caspase-1 activation, indicating potential for treating atopic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
